Butan-2-one O,O',O''-(methylsilylidyne)trioxime

Description

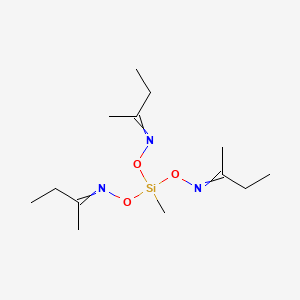

Butan-2-one O,O',O''-(methylsilylidyne)trioxime (CAS 22984-54-9), also known as methyltris(methylethylketoxime)silane (MOS), is a silicon-based crosslinking agent widely used in room-temperature vulcanized (RTV) silicone rubbers and sealants. Its molecular formula is C₁₃H₂₇N₃O₃Si, with a molecular weight of 301.46 g/mol . Key physical properties include:

- Density: 0.970–0.990 g/cm³ (25°C)

- Boiling point: ~340°C at atmospheric pressure

- Appearance: Colorless to light yellow liquid

- Refractive index: 1.453–1.463 (20–25°C)

- pH: 6.0–9.5 .

MOS reacts with moisture to release butanone oxime (MEKO), enabling the crosslinking of silicone polymers. It is valued for its stability, low volatility, and compatibility with industrial formulations .

Properties

IUPAC Name |

N-[bis[(butan-2-ylideneamino)oxy]-methylsilyl]oxybutan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPYBBKQGPQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027823 | |

| Record name | Methyltri(2-butanoneoximyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with a mild odor; [Gelest MSDS] | |

| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(methylsilylidyne)trioxime] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltris(methylethylketoxime)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22984-54-9 | |

| Record name | Methyltris(methyl ethyl ketoxime)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22984-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 2,2',2''-(O,O',O''-(methylsilylidyne)trioxime) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022984549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(methylsilylidyne)trioxime] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltri(2-butanoneoximyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-2-one O,O',O''-(methylsilylidyne)trioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

Butan-2-one O,O',O''-(methylsilylidyne)trioxime, also known as 2-Butanone O,O',O''-(methylsilylidyne)trioxime, is a silane derivative with significant chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O₃Si, with a molecular weight of 203.29 g/mol. The compound features a trioxime functional group attached to a methylsilylidyne moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may influence cellular mechanisms through the following pathways:

- Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA or RNA, influencing gene expression and cellular function.

Biological Activity Data

A summary of the biological activities observed for this compound is provided in the table below:

Case Studies

- Antioxidant Properties : A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

- Cytotoxic Effects on Cancer Cells : Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in increased apoptotic markers, including caspase activation and PARP cleavage.

- Enzyme Interaction Studies : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), showing a dose-dependent inhibition that could have implications for neurodegenerative diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that this compound exhibits moderate irritation potential on skin and eyes but shows no significant chronic toxicity at lower doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg/day based on repeated exposure studies in rats .

Scientific Research Applications

Chemical Synthesis and Reactions

Oxime Formation :

Butan-2-one O,O',O''-(methylsilylidyne)trioxime is primarily used in the formation of oximes, which are important intermediates in organic synthesis. It facilitates the conversion of ketones to oximes, which can further undergo various transformations such as rearrangements or reductions.

Gas Chromatography :

The compound has been utilized in high-resolution gas chromatography for the analysis of volatile compounds. Its properties allow for effective separation and identification of complex mixtures.

Environmental Applications

Emission Profile Research :

Research has indicated that butan-2-one oxime emissions from silicone sealants vary significantly based on application methods. For instance, dot shape application methods show lower emissions compared to other techniques, highlighting its relevance in environmental impact studies.

Biodegradability Studies :

Studies suggest that this compound is biodegradable and rapidly hydrolyzes into products that are either readily or ultimately biodegradable. This characteristic is crucial for its use in environmentally friendly applications .

Energy Production

Biofuel Production :

The compound serves as a precursor in the synthesis of biofuels. Research has explored its role in producing renewable diesel through hydroxyalkylation and alkylation processes involving lignocellulosic biomass. This application aligns with global efforts to develop sustainable energy solutions.

Potential in Bio-Jet Fuels :

Investigations into bio-jet fuel formulations have identified this compound as a potential component, indicating its versatility in energy applications.

Pharmaceutical Applications

Anti-inflammatory Compounds :

Studies on related compounds have shown significant anti-inflammatory activity, suggesting potential pharmaceutical applications for derivatives of this compound. This aspect opens pathways for developing new therapeutic agents.

Metal Extraction Processes

Copper and Nickel Extraction :

Research into the extraction properties of cyclic trioximes, including derivatives of butan-2-one, has provided insights into their effectiveness in metal extraction processes. This application is particularly relevant in hydrometallurgy where selective extraction is crucial.

Chemical Engineering Applications

Liquid-Liquid Equilibrium Studies :

Investigations into liquid-liquid equilibria involving butan-2-one contribute essential data for chemical engineering processes, particularly in separation technologies. Understanding these equilibria is vital for optimizing industrial chemical processes.

Case Studies and Research Findings

- Emission Profiles from Sealants : A study by Klewicz et al. (2020) analyzed the emissions from silicone sealants containing butan-2-one oxime, revealing significant differences based on application methods.

- Renewable Diesel Synthesis : Li et al. (2013) demonstrated pathways for producing renewable diesel from lignocellulose using butan-2-one as a key reactant.

- Antioxidant Properties Study : Puntel et al. (2008) explored the antioxidant properties of oxime derivatives, indicating potential therapeutic applications with minimal toxicity.

Comparison with Similar Compounds

Vinyltris(methylethylketoximino)silane (VOS; CAS 2224-33-1)

VOS shares structural similarity with MOS but substitutes the methyl group with a vinyl (-CH=CH₂) moiety. Key differences include:

Functional Differences :

- VOS’s vinyl group enhances reactivity with unsaturated polymers, improving adhesion in specialty silicones.

- MOS exhibits higher thermal stability due to its methyl group, making it preferable for high-temperature applications .

2-Butanone Oxime (MEKO; CAS 96-29-7)

MEKO is a byproduct released during MOS hydrolysis.

Key Considerations :

- MOS’s controlled release of MEKO requires ventilation to mitigate exposure risks .

- MEKO’s volatility necessitates stricter handling protocols compared to MOS’s stable liquid form .

Other Silyl Trioxime Derivatives

While evidence lacks detailed data on ethyl- or phenyl-substituted variants, general trends can be inferred:

- Ethyl Groups : May increase hydrophobicity but reduce crosslinking efficiency.

- Phenyl Groups : Could enhance UV stability but raise toxicity concerns.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a nucleophilic substitution mechanism, where the oxime groups replace methoxy groups on the silicon atom. Key parameters include:

-

Molar ratio : Methyltrimethoxysilane, diacetylmonoxime, and p-toluenesulfonic acid are combined in a 1:3:0.01 molar ratio.

-

Solvent system : Excess diacetylmonoxime serves as both a reactant and solvent, eliminating the need for external solvents and simplifying purification.

-

Temperature : The reaction occurs at 80–90°C under reflux conditions for 6–8 hours.

-

Byproduct removal : Methanol, a byproduct of the reaction, is continuously distilled off to drive the reaction to completion.

Post-Reaction Processing

After completion, the mixture undergoes reduced-pressure distillation to recover unreacted diacetylmonoxime (95% recovery rate), which is reused in subsequent batches. The crude product is washed with deionized water to remove residual catalyst and dried under vacuum. Final filtration yields a clear, straw-colored liquid with a purity exceeding 98%.

Table 1: Key Parameters and Outcomes of the Catalytic Synthesis

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | ≥97% |

| Product Purity | ≥98% |

| Solvent Recovery Rate | 95% |

Environmental and Economic Advantages

The catalytic method’s design emphasizes sustainability:

-

Solvent recycling : Diacetylmonoxime recovery reduces raw material costs by 30% and minimizes waste.

-

No waste generation : The process avoids hazardous byproducts, aligning with green chemistry principles.

-

Energy efficiency : Methanol distillation at lower temperatures (64.7°C) reduces energy consumption compared to traditional silane synthesis.

Comparative Analysis of Alternative Routes

While the catalytic method dominates industrial production, theoretical alternatives include:

-

Hydrosilylation reactions : Using silicon hydrides and ketoximes, though these require expensive platinum catalysts.

-

Solvent-free mechanochemical synthesis : Ball-milling reactants, but scalability remains unproven.

Existing data favor the catalytic approach due to its proven efficiency and cost-effectiveness.

Industrial Scalability and Challenges

Scaling the laboratory process to industrial production involves:

-

Continuous distillation systems : To handle methanol removal in large batches.

-

Catalyst optimization : Reducing p-toluenesulfonic acid load while maintaining reaction rates.

-

Quality control : Implementing inline GC monitoring to detect stereoisomer deviations.

Q & A

Q. What are the key physicochemical properties of Butan-2-one O,O',O''-(methylsilylidyne)trioxime, and how can they influence experimental design?

The compound (CAS 22984-54-9) has a molecular formula C₁₃H₂₇N₃O₃Si , molecular weight 301.46 g/mol , and density 0.982 g/cm³ at 25°C . Its boiling point is 340°C at 760 mmHg, and it exists as a colorless to yellow liquid under inert conditions . These properties necessitate:

Q. What analytical methods are suitable for characterizing purity and structural integrity?

- GC Analysis : Purity ≥95% (GC) is typical, with isomer separation critical for reproducibility .

- NMR Spectroscopy : Confirms structural integrity, particularly the silylidyne and oxime moieties .

- Density and Refractive Index : Used for quality control (d = 0.970–0.990; n²⁰D = 1.453 ± 0.003) .

Advanced Research Questions

Q. How does the oxime release mechanism during crosslinking impact reaction byproduct analysis?

this compound acts as a crosslinker in silicone rubbers, releasing 2-butanone oxime during reactions . However, analytical discrepancies (e.g., detecting 2-hexanone oxime instead of 2-pentanone oxime in similar compounds) highlight the need for:

Q. What are the ecological and toxicological risks associated with this compound, and how can they be mitigated in lab settings?

- Aquatic Toxicity : EC₅₀ for Daphnia magna is 120 mg/L (48h exposure), classifying it as harmful to aquatic life .

- Handling Precautions : Use fume hoods, P95 respirators for aerosols, and avoid direct skin/eye contact (H320/H373 hazards) .

- Waste Disposal : Hydrolyze residual compound under basic conditions to neutralize reactive silane groups before disposal .

Q. How do method biases in analytical workflows affect data reliability for this compound?

Common biases include:

Q. What synthetic strategies optimize yield and minimize side reactions in silylidyne-trioxime derivatives?

- Inert Atmosphere Synthesis : Reduces hydrolysis of the silylidyne core .

- Catalyst Selection : Transition-metal-free conditions (e.g., amine bases) avoid metal contamination in final products .

- Stoichiometric Control : Excess oxime reagent prevents incomplete substitution at the silicon center .

Methodological Challenges

Q. How can researchers resolve contradictions in reported physical properties (e.g., density variations)?

Discrepancies in density (e.g., 0.982 vs. 1.005 g/cm³) arise from isomer ratios and purity . Solutions include:

Q. What protocols ensure reproducibility in crosslinking studies with this compound?

- Pre-drying Substrates : Silica gel or molecular sieves remove trace moisture from polymers .

- Cure Time Optimization : Track gelation time under varying humidity (10–90% RH) to define operational windows .

Regulatory and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.